

Astin J: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Astin J*

Cat. No.: *B1248768*

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Astin J**, a cyclic pentapeptide of significant interest in natural product chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of astin-class compounds.

Chemical Structure and Physicochemical Properties

Astin J is a member of the astin family of cyclic pentapeptides, which are natural products isolated from *Aster tataricus*, a plant used in traditional medicine, and are also produced by the endophytic fungus *Cyanoderma asteris* residing within the plant.^{[1][2]} The chemical identity of **Astin J** is well-characterized, and its properties are summarized below.

Table 1: Chemical and Physical Properties of Astin J

Property	Value	Source
Molecular Formula	C ₂₅ H ₃₃ N ₅ O ₇	PubChem[3]
Molecular Weight	515.6 g/mol	PubChem[3]
IUPAC Name	(2S)-2-[[[(3R)-3-[[[(2S)-3-hydroxy-2-[[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid	PubChem[3]
Canonical SMILES	<chem>CCC(C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)O)CC)C1=CC=C(C=C1)CO)NC(=O)C2=CC=CN2)NC(=O)C3=CC=CN3</chem>	PubChem[3]
Synonyms	Astin J, Pyrrole-abu-ser-beta-phe-abu	PubChem[3]

Biological Activities and Mechanism of Action

The astin class of cyclic pentapeptides has demonstrated notable antitumor and anti-inflammatory activities.[4][5][6] While specific quantitative data for **Astin J**'s biological activity, such as IC₅₀ values, are not readily available in publicly accessible literature, the activities of closely related astins, particularly Astin C, have been studied in more detail and provide valuable insights into the potential mechanisms of action for **Astin J**.

Antitumor Activity

Astins have been shown to exhibit antineoplastic activity against various cancer cell lines, including sarcoma 180A and P388 lymphocytic leukaemia in mice.[4][5] The proposed mechanism for this antitumor effect involves the induction of apoptosis (programmed cell death) in cancer cells. This process is believed to be mediated through the activation of caspases, a family of protease enzymes that are central to the apoptotic pathway.[5]

Anti-inflammatory Activity and Inhibition of the cGAS-STING Pathway

A significant breakthrough in understanding the mechanism of action of astins came with the discovery that Astin C is a specific inhibitor of the cGAS-STING signaling pathway.[6] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer.

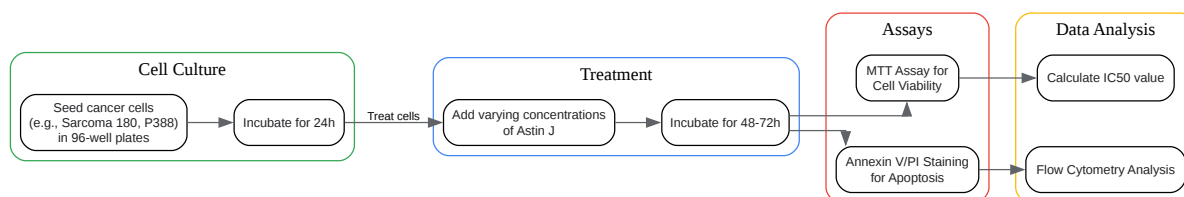
Astin C has been shown to directly bind to STING, blocking the recruitment of downstream signaling molecules like IRF3 and thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.[6] Given the structural similarity among the astins, it is plausible that **Astin J** may also exhibit similar inhibitory effects on the cGAS-STING pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Astin J** are not explicitly available. However, based on the studies of other astin analogues, the following methodologies represent standard approaches for assessing the key biological activities of this class of compounds.

In Vitro Antitumor Activity Assay (General Protocol)

This protocol describes a general method for assessing the cytotoxic and apoptotic effects of a compound like **Astin J** on a cancer cell line.



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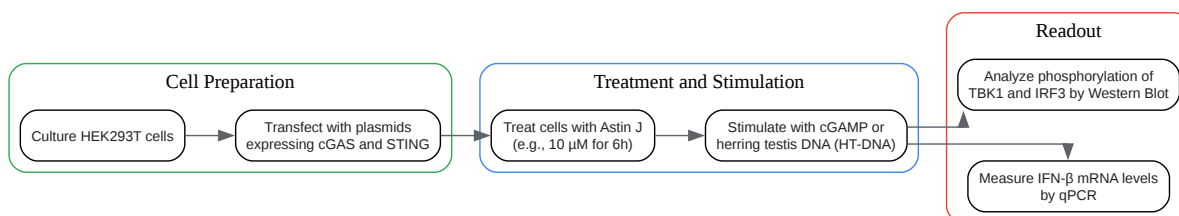
Experimental workflow for in vitro antitumor activity assessment.

Methodology:

- Cell Culture: Cancer cell lines (e.g., Sarcoma 180, P388 lymphocytic leukemia) are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of **Astin J** for 48-72 hours.
- Cell Viability Assay (MTT Assay): The viability of the cells is assessed using the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.
- Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if cell death is occurring via apoptosis, cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry.

cGAS-STING Pathway Inhibition Assay (General Protocol)

This protocol outlines a general method to investigate the inhibitory effect of **Astin J** on the cGAS-STING signaling pathway, based on methodologies used for Astin C.



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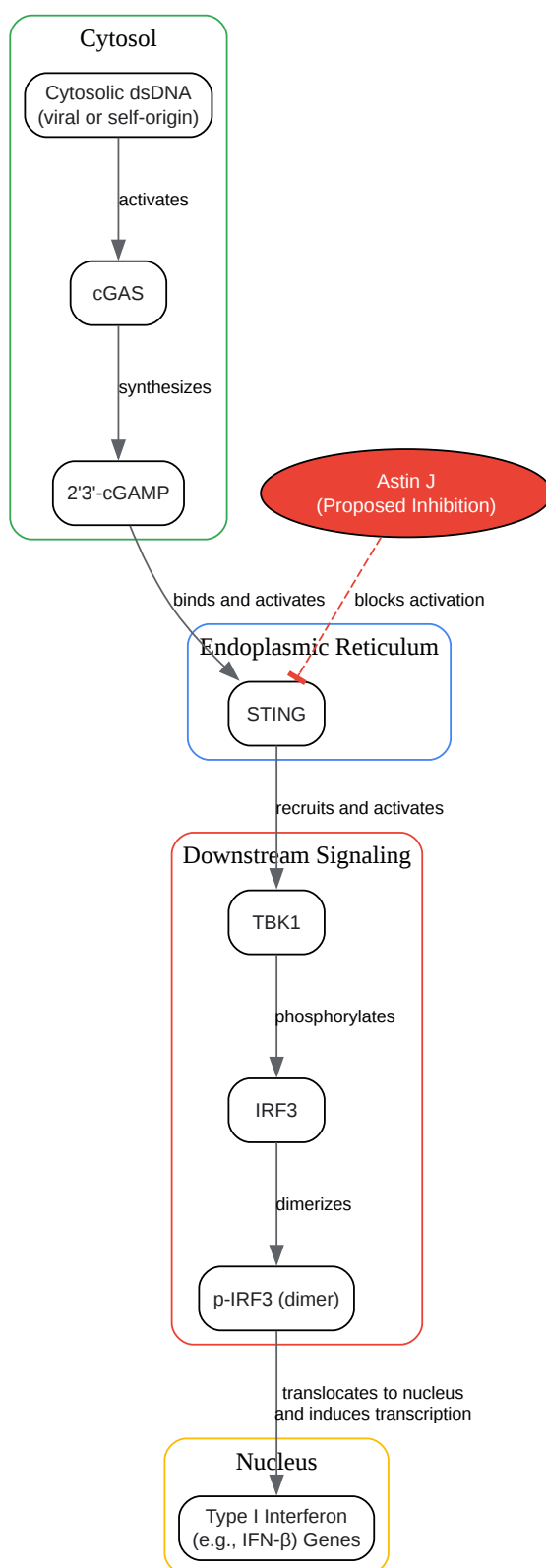
Workflow for assessing inhibition of the cGAS-STING pathway.

Methodology:

- **Cell Line and Transfection:** Human embryonic kidney 293T (HEK293T) cells are cultured and transfected with plasmids encoding for cGAS and STING to create a model system for studying the pathway.
- **Treatment and Stimulation:** The transfected cells are pre-treated with **Astin J** for a specified period (e.g., 6 hours). Subsequently, the cGAS-STING pathway is activated by introducing a stimulus such as cGAMP (the natural ligand for STING) or cytosolic DNA (e.g., herring testis DNA).
- **Analysis of Pathway Activation:**
 - **Quantitative PCR (qPCR):** The expression level of interferon-beta (IFN- β), a key downstream product of STING activation, is measured by qPCR. A reduction in IFN- β mRNA levels in **Astin J**-treated cells compared to the control would indicate inhibition of the pathway.
 - **Western Blotting:** The phosphorylation status of key downstream signaling proteins, such as TBK1 and IRF3, is analyzed by Western blotting. A decrease in the phosphorylation of these proteins in the presence of **Astin J** would confirm its inhibitory effect on the STING pathway.

Signaling Pathway

The cGAS-STING pathway is a critical innate immune signaling cascade. The following diagram illustrates the key steps in this pathway and the likely point of inhibition by astin compounds.



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*The cGAS-STING signaling pathway and proposed inhibition by **Astin J**.*

Conclusion

Astin J is a structurally defined cyclic pentapeptide with potential therapeutic applications stemming from its likely antitumor and anti-inflammatory properties. While specific biological data for **Astin J** is limited, research on closely related astins, particularly Astin C, provides a strong rationale for its investigation as an inhibitor of the cGAS-STING pathway and as an inducer of apoptosis in cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further study and development of **Astin J** and other members of the astin class of natural products. Further research is warranted to elucidate the specific quantitative biological activities of **Astin J** and to fully explore its therapeutic potential.

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